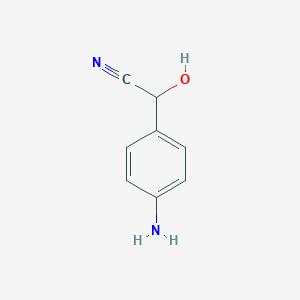

(4-Aminophenyl)(hydroxy)acetonitrile

Description

(4-Aminophenyl)(hydroxy)acetonitrile (CAS: Not explicitly provided in evidence; inferred structure: 2-hydroxy-2-(4-aminophenyl)acetonitrile) is a nitrile derivative featuring a hydroxyl group and a 4-aminophenyl substituent on the same carbon. This compound is structurally significant due to its dual functional groups: the electron-donating amino group enhances reactivity in aromatic substitution reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Potential applications include pharmaceutical intermediates, given the prevalence of nitriles and aminophenyl groups in drug discovery (e.g., enzyme inhibitors or bioactive molecules) .

Properties

CAS No. |

143206-29-5 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(4-aminophenyl)-2-hydroxyacetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,10H2 |

InChI Key |

RNLBUKNYJYXGLX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)O)N |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)N |

Synonyms |

Benzeneacetonitrile, 4-amino-alpha-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydroxy(4-methylphenyl)acetonitrile (CAS: 4815-10-5)

- Structure: Replaces the 4-aminophenyl group with a 4-methylphenyl group.

- Key Properties: Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Applications: Widely used as a pharmaceutical intermediate and fine chemical. SynHet supplies >99% purity grades, validated via HPLC, GC-MS, and NMR .

- Comparison: The methyl group reduces electron density compared to the amino group, decreasing nucleophilic reactivity. Lower polarity due to the absence of an amino group, impacting solubility in aqueous systems.

2-(4-Aminophenoxy)acetonitrile (CAS: 169286-84-4)

[(4-Methoxyphenyl)amino]acetonitrile (CAS: 24889-95-0)

- Structure : Contains a methoxy-substituted aniline group.

- Key Properties :

- Comparison: Methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization. Reduced basicity compared to the amino group in the target compound.

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Structure : Incorporates chloro and methyl substituents on the aromatic rings.

- Key Properties :

- Increased molecular weight and lipophilicity compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Electronic Effects: Amino and hydroxyl groups increase electron density and polarity, enhancing solubility in polar solvents and reactivity in nucleophilic reactions . Methoxy and chloro substituents modulate these effects, with methoxy groups stabilizing aromatic systems and chlorine atoms introducing steric hindrance .

- Biological Activity: Aminophenyl nitriles are prevalent in enzyme inhibitors (e.g., DNA methyltransferases) due to their ability to form hydrogen bonds with active sites . Chlorinated derivatives show enhanced bioactivity in antifungal and anticancer studies .

- Synthesis Trends : Acetonitrile is a common solvent for synthesizing nitrile derivatives, as seen in procedures for hydantoins and maleimide-functionalized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.